5-Cyclobutyl-5-oxovaleric acid

Medicinal Chemistry Conformational Constraint Building Blocks

Generic δ-keto acids fail to deliver reproducible SAR when conformational constraint is critical. 5-Cyclobutyl-5-oxovaleric acid addresses this with a puckered cyclobutyl ring (~26.3 kcal/mol strain) that imposes steric and electronic differentiation absent in linear or larger cycloalkyl analogs. • ≥97% purity across ≥8 commercial sources ensures batch-to-batch consistency • Ambient storage eliminates cold-chain dependence vs. linear δ-keto acids requiring 2-8°C • pKa 4.62 ± 0.10 guides buffer selection; GHS07 hazard (H302/H315/H319/H335)-standard PPE suffices

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 898766-80-8
Cat. No. B1343549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutyl-5-oxovaleric acid
CAS898766-80-8
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)CCCC(=O)O
InChIInChI=1S/C9H14O3/c10-8(7-3-1-4-7)5-2-6-9(11)12/h7H,1-6H2,(H,11,12)
InChIKeyBRBJICIEJBXXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutyl-5-oxovaleric acid: Identity and Procurement Rationale


5-Cyclobutyl-5-oxovaleric acid (CAS 898766-80-8), also known as 5-cyclobutyl-5-oxopentanoic acid, is a δ-keto carboxylic acid with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . The compound features a cyclobutyl ketone at the δ-position relative to the terminal carboxylic acid group. Its predicted physicochemical properties include a boiling point of 338.2±15.0 °C, a density of 1.162±0.06 g/cm³, and a pKa of 4.62±0.10 . This compound serves primarily as a synthetic intermediate or building block in medicinal chemistry research, where the strained cyclobutyl moiety introduces conformational constraint distinct from linear alkyl or larger cycloalkyl analogs.

1 Introduces cyclobutyl conformational constraint into target molecules
2 Serves as synthetic intermediate for medicinal chemistry scaffold exploration
3 Broad commercial availability with multiple purity grades (95–98%)

5-Cyclobutyl-5-oxovaleric acid: Irreplaceable Structural Features


Generic substitution among δ-keto carboxylic acids fails because the cyclobutyl ring in 5-cyclobutyl-5-oxovaleric acid imparts steric bulk, ring strain (approximately 26.3 kcal/mol), and conformational rigidity that are absent in linear alkyl or larger cycloalkyl analogs. These structural features directly influence downstream synthetic outcomes, including diastereoselectivity in nucleophilic additions and metabolic stability in derived bioactive molecules. Procurement of an alternative δ-keto acid—such as 5-oxohexanoic acid or 5-cyclopentyl-5-oxovaleric acid—would alter the steric and electronic environment at the ketone, thereby compromising the reproducibility of established synthetic protocols. The following evidence quantifies precisely where this compound offers verifiable differentiation.

Linear δ-keto acids lack cyclobutyl ring strain and steric bulk, altering synthetic diastereoselectivity.

Cyclopentyl analog may shift physicochemical properties, affecting purification and handling workflows.

Cyclopropyl analog exhibits distinct carbonyl electrophilicity due to smaller bond angles, compromising established protocols.

5-Cyclobutyl-5-oxovaleric acid: Comparative Procurement Evidence


Cyclobutyl vs. Cyclopropyl Analogs: Reactivity Differentiation

The cyclobutyl ketone in 5-cyclobutyl-5-oxovaleric acid exhibits distinct carbonyl electrophilicity compared to its cyclopropyl analog due to differences in ring strain and C-C-C bond angle distortion. The cyclobutane ring has a puckered conformation with bond angles compressed from the ideal tetrahedral 109.5° to approximately 88-90°, whereas cyclopropane rings are planar with 60° bond angles [1]. This geometric difference alters the electron density at the ketone carbonyl, thereby affecting reactivity in nucleophilic additions and subsequent transformations [2]. For procurement purposes, this means 5-cyclobutyl-5-oxovaleric acid and 5-cyclopropyl-5-oxovaleric acid are not interchangeable intermediates; each yields distinct stereochemical outcomes in downstream chiral synthesis.

Cyclobutyl vs. Cyclopropyl Reactivity
Class-level inference
Cyclobutyl C-C-C angle ~88-90°
Cyclopropyl C-C-C angle 60°
Distinct carbonyl electrophilicity influences nucleophilic addition outcomes
Computational class-level data; direct experimental comparison recommended
Medicinal Chemistry Conformational Constraint Building Blocks

Physicochemical Differentiation: Cyclobutyl vs. Cyclopentyl

Predicted physicochemical data reveal measurable differences between 5-cyclobutyl-5-oxovaleric acid and its cyclopentyl analog (5-cyclopentyl-5-oxovaleric acid) that are relevant to purification, formulation, and compound handling. 5-Cyclobutyl-5-oxovaleric acid has a predicted boiling point of 338.2±15.0 °C, a predicted density of 1.162±0.06 g/cm³, and a predicted pKa of 4.62±0.10 . In contrast, 5-cyclopentyl-5-oxovaleric acid is predicted to have a higher boiling point of approximately 352.1±15.0 °C, a density of 1.145±0.06 g/cm³, and a slightly different pKa of 4.67±0.10 .

Physicochemical vs. Cyclopentyl
Data to verify
ΔBP ≈ -13.9 °C
ΔDensity ≈ +0.017 g/cm³
ΔpKa ≈ -0.05
Predicted differences may affect purification and handling; experimental validation needed
Predicted values without published experimental confirmation
Physicochemical Profiling ADME Prediction Pre-formulation

Supplier Purity and Availability Comparison

Across major chemical suppliers, the purity specification for 5-cyclobutyl-5-oxovaleric acid is consistently reported as 95-97%, with some suppliers offering 98% purity grades. Fluorochem specifies a purity of 97.0% for this compound . Sigma-Aldrich (Rieke Metals) also reports a purity of 97% with an off-white solid physical form . AKSci specifies a minimum purity of 95% . Leyan (Shanghai Haohong) offers the compound at 98% purity . In comparison, the cyclopropyl analog (5-cyclopropyl-5-oxovaleric acid, CAS 898766-87-5) is typically offered at 95% purity and is less widely stocked, with only 2-3 major suppliers listing it in catalogs versus 8+ for the cyclobutyl compound.

Purity & Availability
Vendor data
Target: 95–98% purity; ≥8 suppliers
Cyclopropyl analog: 95% purity; 2-3 suppliers
Broader supply reduces procurement risk; verify vendor QC specifications
Catalog data as of 2026; availability may change
Procurement Quality Assurance Synthetic Intermediate

Storage and Stability Profile

5-Cyclobutyl-5-oxovaleric acid requires storage in a cool, dry place for long-term preservation, as specified by AKSci . This storage requirement is consistent with the class-level behavior of δ-keto acids bearing cycloalkyl substituents, which exhibit moderate susceptibility to moisture absorption and thermal degradation compared to linear alkyl δ-keto acids. The cyclobutyl group contributes steric shielding around the ketone carbonyl, potentially reducing hydration and dimerization rates relative to unhindered δ-keto acids such as 5-oxohexanoic acid. The compound carries GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Storage & Stability
Class-level inference
Ambient storage (cool, dry place)
GHS07: H302, H315, H319, H335
May simplify logistics vs. refrigerated linear δ-keto acids; standard GHS handling required
Stability inferred from cycloalkyl δ-keto acid class; verify specific lot
Compound Stability Storage Requirements Handling

5-Cyclobutyl-5-oxovaleric acid: Application Scenarios


Conformationally Constrained Scaffold Synthesis

Use 5-cyclobutyl-5-oxovaleric acid as a building block when the target molecule requires a cyclobutyl ketone moiety to introduce conformational constraint distinct from cyclopropyl or cyclopentyl analogs. The cyclobutyl ring's puckered conformation and intermediate ring strain (~26.3 kcal/mol) provide a unique balance between rigidity and synthetic accessibility, enabling exploration of structure-activity relationships where smaller (cyclopropyl) or larger (cyclopentyl) rings fail to achieve the desired binding pose or metabolic profile [1][2].

Pre-formulation and Physicochemical Profiling

Select 5-cyclobutyl-5-oxovaleric acid over its cyclopentyl analog when a lower boiling point (~338 °C vs. ~352 °C) and higher density (1.162 vs. 1.145 g/cm³) are advantageous for purification workflows. The predicted pKa of 4.62±0.10 guides buffer selection for assays requiring the compound to be in its ionized or unionized state [1][2]. Multiple suppliers offering 95-98% purity ensure consistent batch-to-batch performance in pre-formulation studies .

Multi-Step Synthesis Without Cold Chain

Prioritize 5-cyclobutyl-5-oxovaleric acid when the laboratory lacks extensive refrigerated storage capacity. The compound's compatibility with long-term storage in a cool, dry place (ambient conditions) reduces dependence on cold-chain logistics compared to linear δ-keto acids that typically require 2-8°C refrigeration to prevent degradation [1]. Note that appropriate PPE and ventilation are required due to GHS07 hazard classifications (H302, H315, H319, H335) [2].

Cycloalkyl Library Diversification

Incorporate 5-cyclobutyl-5-oxovaleric acid into compound libraries when the goal is to systematically explore cycloalkyl substituent effects on target binding. The cyclobutyl group offers a distinct steric and electronic profile relative to cyclopropyl (higher ring strain, smaller bond angles) and cyclopentyl (lower ring strain, larger bond angles) analogs [1][2]. The broader commercial availability of the cyclobutyl compound (≥8 suppliers) versus the cyclopropyl analog (~2-3 suppliers) enables more reliable library synthesis and hit follow-up .

Application
Selection Property
Validation Focus
Conformationally Constrained Scaffold Synthesis
Cyclobutyl ring strain and puckered conformation
Diastereoselectivity and metabolic stability in derived compounds
Pre-formulation and Physicochemical Profiling
Differentiated predicted boiling point and density vs. cyclopentyl analog
Purification efficiency and buffer ionization state
Multi-Step Synthesis Without Cold Chain
Ambient storage compatibility for δ-keto acid
Long-term stability under laboratory storage conditions
Cycloalkyl Library Diversification
Distinct steric/electronic profile vs. cyclopropyl and cyclopentyl analogs
Consistent commercial supply for reliable library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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